2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid
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Overview
Description
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is a heterocyclic compound with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by its unique structure, which includes a pyrano and oxazol ring fused together
Preparation Methods
The synthesis of 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be achieved through several methods. One efficient method involves a one-pot three-component condensation reaction. This reaction typically includes the use of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine (DIPEA) . This method is known for its simplicity, fast reaction times (5-10 minutes), and high yields (90-94%).
Chemical Reactions Analysis
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at various positions on the pyrano and oxazol rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action for 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways due to its heterocyclic structure. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be compared with other similar heterocyclic compounds, such as:
Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives: These compounds also feature fused heterocyclic rings and have similar applications in research and potential pharmaceutical uses.
Imidazole-containing compounds: These compounds are known for their antimicrobial potential and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific ring structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c10-8(11)3-7-9-5-4-12-2-1-6(5)13-7/h1-4H2,(H,10,11) |
InChI Key |
LULMUBMPHIGVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1OC(=N2)CC(=O)O |
Origin of Product |
United States |
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